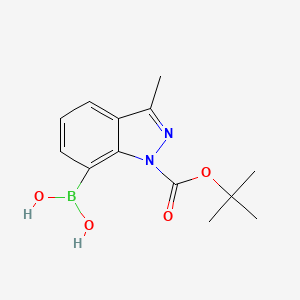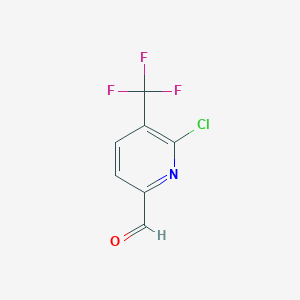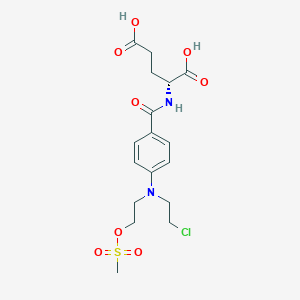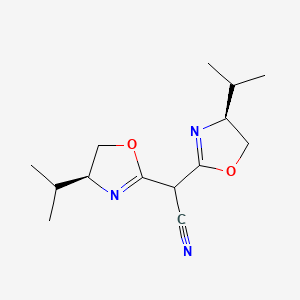
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of a suitable nitrile precursor with chiral oxazoline derivatives. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and enantioselectivity. For instance, a common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining the desired reaction conditions and ensuring consistent product quality.
化学反応の分析
Types of Reactions
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or aldehydes.
科学的研究の応用
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s chiral nature allows it to selectively interact with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A compound with similar structural features but different functional groups.
2,2-Bis(aminomethyl)-1,1’-binaphthyl: Another chiral compound used in asymmetric synthesis.
Uniqueness
2,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its dual oxazoline rings and acetonitrile group, which provide distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from other similar compounds.
特性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
2,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C14H21N3O2/c1-8(2)11-6-18-13(16-11)10(5-15)14-17-12(7-19-14)9(3)4/h8-12H,6-7H2,1-4H3/t11-,12-/m1/s1 |
InChIキー |
VETDAJKQRVYSSX-VXGBXAGGSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C(C#N)C2=N[C@H](CO2)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C(C#N)C2=NC(CO2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
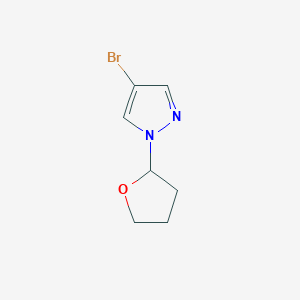


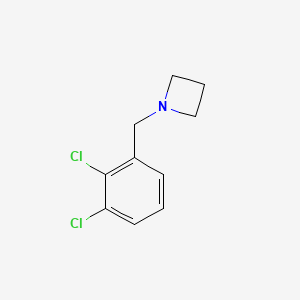
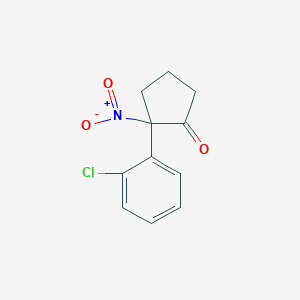
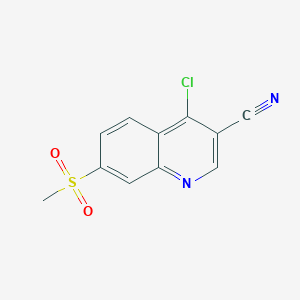
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13666594.png)
